Cas no 1855890-02-6 (4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid)
![4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid structure](https://ja.kuujia.com/scimg/cas/1855890-02-6x500.png)
4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
-
- MDL: MFCD28962924
- インチ: 1S/C10H13F3N2O2/c1-2-7-6-8(10(11,12)13)14-15(7)5-3-4-9(16)17/h6H,2-5H2,1H3,(H,16,17)
- InChIKey: POALUZOCFAZZRV-UHFFFAOYSA-N
- ほほえんだ: N1(CCCC(O)=O)C(CC)=CC(C(F)(F)F)=N1
4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-233248-5.0g |
4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid |
1855890-02-6 | 95% | 5.0g |
$2443.0 | 2024-06-19 | |
Enamine | EN300-233248-10.0g |
4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid |
1855890-02-6 | 95% | 10.0g |
$3622.0 | 2024-06-19 | |
Enamine | EN300-233248-0.25g |
4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid |
1855890-02-6 | 95% | 0.25g |
$418.0 | 2024-06-19 | |
Enamine | EN300-233248-1g |
4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid |
1855890-02-6 | 1g |
$842.0 | 2023-09-15 | ||
Enamine | EN300-233248-0.1g |
4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid |
1855890-02-6 | 95% | 0.1g |
$293.0 | 2024-06-19 | |
Enamine | EN300-233248-0.5g |
4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid |
1855890-02-6 | 95% | 0.5g |
$656.0 | 2024-06-19 | |
Enamine | EN300-233248-5g |
4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid |
1855890-02-6 | 5g |
$2443.0 | 2023-09-15 | ||
Enamine | EN300-233248-1.0g |
4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid |
1855890-02-6 | 95% | 1.0g |
$842.0 | 2024-06-19 | |
Enamine | EN300-233248-0.05g |
4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid |
1855890-02-6 | 95% | 0.05g |
$197.0 | 2024-06-19 | |
Enamine | EN300-233248-2.5g |
4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid |
1855890-02-6 | 95% | 2.5g |
$1650.0 | 2024-06-19 |
4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid 関連文献
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acidに関する追加情報
Introduction to 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (CAS No. 1855890-02-6)
4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid, also known by its CAS number 1855890-02-6, is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound belongs to the class of pyrazoles, which are characterized by their five-membered ring containing two nitrogen atoms. The presence of a trifluoromethyl group and an ethyl substituent on the pyrazole ring, along with a butanoic acid moiety, imparts unique chemical and biological properties to this molecule.
The chemical structure of 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is defined by its molecular formula C12H13F3N2O2. The trifluoromethyl group (CF3) is a common functional group in pharmaceuticals due to its strong electron-withdrawing effect, which can influence the compound's lipophilicity and metabolic stability. The ethyl substituent on the pyrazole ring adds steric bulk and can affect the compound's binding affinity to biological targets. The butanoic acid moiety provides a carboxylic acid functional group, which can participate in various chemical reactions and interactions with biological systems.
In the context of pharmaceutical research, 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid has been explored for its potential therapeutic applications. Recent studies have highlighted its activity as an inhibitor of specific enzymes and receptors, making it a promising candidate for drug development. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent inhibitory activity against certain kinases, which are key enzymes involved in signal transduction pathways and are often implicated in various diseases, including cancer and inflammatory disorders.
The biological activity of 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is not limited to kinase inhibition. Studies have also demonstrated its potential as an anti-inflammatory agent. In vitro experiments have shown that this compound can effectively reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in treating inflammatory conditions. Additionally, preliminary in vivo studies have indicated that it may have neuroprotective properties, potentially offering benefits in neurological disorders such as Alzheimer's disease and Parkinson's disease.
The synthesis of 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid has been optimized to improve yield and purity. Various synthetic routes have been reported, including multistep processes involving the formation of the pyrazole ring followed by functional group modifications. One common approach involves the condensation of 3-trifluoromethylpyrazole with an appropriate aldehyde or ketone, followed by esterification and subsequent hydrolysis to form the carboxylic acid. These synthetic methods are crucial for ensuring the availability of high-quality material for further research and development.
In terms of safety and handling, 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid should be managed with standard laboratory precautions due to its chemical properties. It is important to handle this compound in well-ventilated areas and to use appropriate personal protective equipment (PPE) such as gloves and safety goggles. Storage conditions should be controlled to prevent degradation or contamination.
The future prospects for 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid are promising. Ongoing research is focused on elucidating its mechanism of action at a molecular level and exploring its potential therapeutic applications in more detail. Clinical trials may be initiated to evaluate its safety and efficacy in human subjects, paving the way for potential drug development. Additionally, efforts are being made to develop derivatives of this compound with enhanced pharmacological properties, such as improved bioavailability or reduced side effects.
In conclusion, 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (CAS No. 1855890-02-6) is a multifaceted compound with significant potential in pharmaceutical research. Its unique chemical structure and biological activity make it a valuable tool for investigating various biological processes and developing new therapeutic agents. As research continues to advance, it is likely that this compound will play an increasingly important role in the field of medicinal chemistry.
1855890-02-6 (4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid) 関連製品
- 920417-23-8(1-(2-ethoxybenzoyl)-4-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine)
- 17202-90-3(Spiro[2.5]octan-1-amine)
- 1702664-10-5(methyl 4-amino-1-(2-carbamoylethyl)-1H-pyrazole-3-carboxylate)
- 77119-85-8(Boc-D-phenylalaninal)
- 1105192-62-8(4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one)
- 1805356-80-2(3-Cyano-5-(difluoromethyl)-2-hydroxy-4-nitropyridine)
- 2229519-64-4(2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid)
- 1804793-31-4(2-(Bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-acetonitrile)
- 2138531-06-1(1-(2-Tert-butyl-5-hydroxycyclohexyl)-1,2-dihydropyrazin-2-one)
- 2229169-03-1(2-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropylmethanamine)